![molecular formula C17H25ClN2O2 B13555023 4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is a chemical compound that features a piperidine ring, a benzoyl group, and a morpholine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and morpholine rings in its structure suggests it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Benzoylation: The piperidine intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.
Morpholine Addition: The benzoylated piperidine is further reacted with morpholine under controlled conditions to form the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of piperidine and morpholine derivatives.
Industrial Applications: It may serve as an intermediate in the production of other chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride involves its interaction with molecular targets in biological systems. The piperidine and morpholine rings may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{4-[(piperidin-4-yl)methyl]benzyl}morpholine hydrochloride
- 4-{4-[(piperidin-4-yl)methyl]benzoyl}piperidine hydrochloride
Uniqueness
4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is unique due to the combination of piperidine and morpholine rings in its structure. This dual-ring system may confer distinct biological activities and chemical reactivity compared to similar compounds with only one of these rings.
Eigenschaften
Molekularformel |
C17H25ClN2O2 |
|---|---|
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
morpholin-4-yl-[4-(piperidin-4-ylmethyl)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-17(19-9-11-21-12-10-19)16-3-1-14(2-4-16)13-15-5-7-18-8-6-15;/h1-4,15,18H,5-13H2;1H |
InChI-Schlüssel |
AHQCKVMVRQBVIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554944.png)
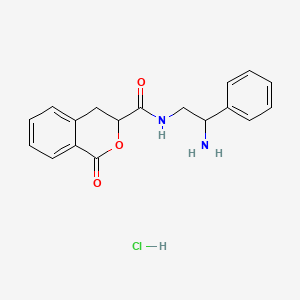
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
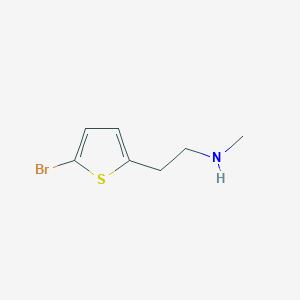

![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
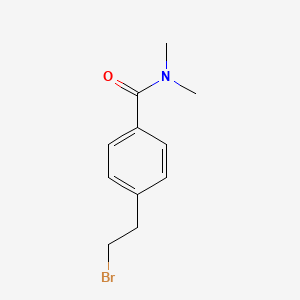
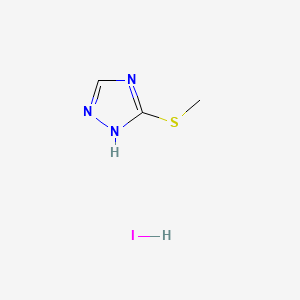
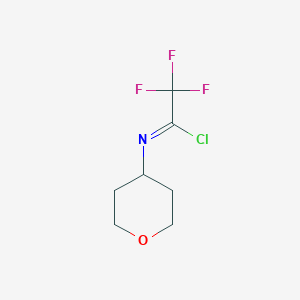
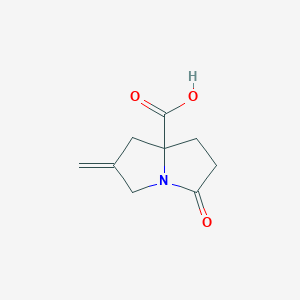

![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)

